chemical properties and structure of Ethyl 8-hydroxyquinoline-6-carboxylate
chemical properties and structure of Ethyl 8-hydroxyquinoline-6-carboxylate
Comprehensive Technical Guide: Ethyl 8-Hydroxyquinoline-6-Carboxylate in Medicinal Chemistry
As a Senior Application Scientist specializing in structural design and medicinal chemistry, I have structured this technical whitepaper to explore the chemical properties, synthetic workflows, and pharmacological applications of Ethyl 8-hydroxyquinoline-6-carboxylate . Rather than merely listing its properties, this guide delves into the structural causality—explaining why specific molecular modifications are made and how they translate into verifiable experimental and therapeutic outcomes.
Executive Summary & Structural Rationale
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in drug discovery, primarily recognized for its potent bidentate metal-chelating capabilities. However, native 8-HQ often suffers from poor pharmacokinetic profiles. Ethyl 8-hydroxyquinoline-6-carboxylate (CAS: 1803832-43-0)[1] represents a strategic structural evolution.
By introducing an ethyl carboxylate group at the 6-position, chemists achieve two critical objectives:
-
Preservation of the Pharmacophore: Substitution at the 6-position minimizes steric hindrance at the N1-O8 metal-binding pocket, ensuring that the chelation efficiency remains intact[2].
-
Prodrug Lipophilicity: The free carboxylic acid analog (8-hydroxyquinoline-6-carboxylic acid) is highly polar, which severely restricts passive diffusion across cellular lipid bilayers. Converting this moiety into an ethyl ester masks the polarity, significantly increasing the partition coefficient (logP) and enhancing cellular membrane penetration.
Physicochemical Properties
The quantitative data defining this compound and its parent acid are summarized below for comparative analysis[1][3][4].
| Property | Value |
| Chemical Name | Ethyl 8-hydroxyquinoline-6-carboxylate |
| CAS Number | 1803832-43-0 |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| Parent Acid CAS | 90800-42-3 (8-Hydroxyquinoline-6-carboxylic acid) |
| Parent Acid Mol. Weight | 189.17 g/mol |
| Key Structural Features | Bidentate chelator (N1, O8), lipophilic ethyl ester (C6) |
Mechanistic Insights: Intracellular Activation and Metal Chelation
The biological efficacy of Ethyl 8-hydroxyquinoline-6-carboxylate relies on a self-validating pharmacological cascade. Upon administration, the lipophilic ethyl ester facilitates passive diffusion into the intracellular space. Once inside, ubiquitous intracellular esterases hydrolyze the ester bond, yielding the active 8-hydroxyquinoline-6-carboxylate species.
This active chelator utilizes its nitrogen (N1) and hydroxyl oxygen (O8) to form stable, bidentate coordination complexes with transition metals such as Cu²⁺, Zn²⁺, and Fe³⁺. This mechanism is paramount in targeting metalloenzymes—such as 2, which is implicated in tumor invasion[2]—or in restoring metal homeostasis in neurodegenerative disease models.
Cellular uptake, prodrug activation, and metal chelation pathways of the compound.
Experimental Protocol: Synthesis Workflow
To ensure reproducibility and trustworthiness, the synthesis of Ethyl 8-hydroxyquinoline-6-carboxylate is designed as a self-validating system. The workflow consists of a Skraup cyclization followed by a Fischer esterification[5][6].
Step 1: Skraup Cyclization (Synthesis of the Parent Acid)
-
Objective: Construct the quinoline core from an aniline derivative.
-
Procedure:
-
Suspend 4-amino-3-hydroxybenzoic acid (13.0 mmol) in 40 mL of 6 M HCl[6].
-
Heat the suspension to 100 °C.
-
Slowly add acrolein (0.13 mol) dropwise over 30 minutes[5].
-
Reflux the mixture for 1 hour, then cool to room temperature.
-
Neutralize with a saturated aqueous solution of NaHCO₃ to pH 4[6].
-
Filter the resulting precipitate and dry under a vacuum to yield 8-hydroxyquinoline-6-carboxylic acid.
-
-
Causality & Validation: Why acrolein and 6 M HCl? Acrolein provides the three-carbon fragment necessary for the pyridine ring formation. The dropwise addition prevents uncontrolled polymerization of the highly reactive aldehyde. The 6 M HCl acts as both the solvent and the acid catalyst for the Michael addition and subsequent cyclodehydration. The validation occurs at the neutralization step: adjusting the pH to 4.0 exploits the zwitterionic nature of the product, forcing it to precipitate and acting as an intrinsic, self-validating purification step[6].
Step 2: Fischer Esterification
-
Objective: Convert the highly polar carboxylic acid into a lipophilic ethyl ester.
-
Procedure:
-
Dissolve the intermediate 8-hydroxyquinoline-6-carboxylic acid in anhydrous ethanol.
-
Add a catalytic amount of concentrated H₂SO₄.
-
Reflux the mixture for 12 hours under an inert atmosphere.
-
Concentrate under reduced pressure, neutralize, and extract with dichloromethane (DCM).
-
Purify via reversed-phase chromatography (water:CH₃CN gradient)[5].
-
-
Causality & Validation: Anhydrous conditions drive the equilibrium toward the ester. The 6-carboxylate is selectively esterified without affecting the 8-hydroxyl group due to the distinct reactivity difference between a carboxylic acid and a phenol. Validation is confirmed via UPLC/MS (ES+), where the disappearance of the m/z 190.04 [M+H]⁺ peak and the emergence of the m/z 218.08[M+H]⁺ peak confirm complete conversion[5].
Step-by-step synthetic workflow via Skraup cyclization and Fischer esterification.
Applications in Drug Development
The structural logic behind Ethyl 8-hydroxyquinoline-6-carboxylate makes it a highly sought-after building block in modern drug development:
-
Oncology & Metalloenzyme Inhibition: Dysregulation of lysosomal cysteine proteases, particularly Cathepsin B, is heavily associated with tumor invasion and metastasis. Structure-based design studies have demonstrated that 8-HQ derivatives can dock efficiently into the Cathepsin B active site. The esterified prodrug ensures the molecule reaches the intracellular lysosomal compartments before being activated to inhibit the enzyme[2][7].
-
Neurodegenerative Diseases: In Alzheimer's and Parkinson's diseases, the pathological accumulation of metal ions (Cu, Zn, Fe) accelerates oxidative stress and amyloid-beta aggregation. The 8-HQ core acts as an ionophore, sequestering these metals and redistributing them to restore neuronal homeostasis. The C6-ethyl ester modification ensures the molecule possesses the optimal logP to cross the Blood-Brain Barrier (BBB) effectively.
References
-
Sosič, I., et al. "Development of new cathepsin B inhibitors: combining bioisosteric replacements and structure-based design to explore the structure-activity relationships of nitroxoline derivatives." Journal of Medicinal Chemistry, 2013. URL: [Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 177848475, 8-Hydroxyquinoline-6-carboxylic acid hydrochloride." PubChem, 2025. URL:[Link]
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 8-Hydroxyquinoline-6-carboxylic acid hydrochloride | C10H8ClNO3 | CID 177848475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-hydroxyquinoline-6-carboxylic acid - CAS:90800-42-3 - Abovchem [abovchem.com]
- 5. 8-Hydroxy-6-quinolinecarboxylic acid | 90800-42-3 [chemicalbook.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Development of new cathepsin B inhibitors: combining bioisosteric replacements and structure-based design to explore the structure-activity relationships of nitroxoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
